molecular formula C7H2BrClFN B2634328 2-Bromo-3-chloro-6-fluorobenzonitrile CAS No. 1823576-81-3

2-Bromo-3-chloro-6-fluorobenzonitrile

Cat. No.: B2634328
CAS No.: 1823576-81-3
M. Wt: 234.45
InChI Key: VZAFJKZZVYBQHL-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-6-fluorobenzonitrile is an organic compound with the molecular formula C7H2BrClFN. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-6-fluorobenzonitrile typically involves the halogenation of benzonitrile derivatives. One common method is the bromination of 3-chloro-6-fluorobenzonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate level to prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-6-fluorobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzonitrile, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-3-chloro-6-fluorobenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-6-fluorobenzonitrile depends on its specific application. In biological systems, it may act as an inhibitor by binding to the active site of an enzyme or receptor, thereby blocking its activity. The presence of halogen atoms can enhance its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-chloro-2-fluorobenzonitrile
  • 2-Bromo-6-fluorobenzonitrile
  • 3-Chloro-6-fluorobenzonitrile

Uniqueness

2-Bromo-3-chloro-6-fluorobenzonitrile is unique due to the specific arrangement of halogen atoms on the benzene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as drug design and materials science .

Properties

IUPAC Name

2-bromo-3-chloro-6-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClFN/c8-7-4(3-11)6(10)2-1-5(7)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZAFJKZZVYBQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C#N)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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